molecular formula C18H21N5OS2 B2885809 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-41-4

2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2885809
CAS No.: 868221-41-4
M. Wt: 387.52
InChI Key: ZXSURRFYEOGUTJ-UHFFFAOYSA-N
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Description

2-({[5-(Butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a butylsulfanyl group at position 5, a 4-methoxyphenyl group at position 4, and a pyrimidine ring linked via a methylsulfanyl bridge at position 3. This structure combines electron-donating (methoxy) and hydrophobic (butylsulfanyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-3-4-12-25-18-22-21-16(13-26-17-19-10-5-11-20-17)23(18)14-6-8-15(24-2)9-7-14/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSURRFYEOGUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multiple steps, including the formation of the triazole ring and its subsequent fusion with the pyrimidine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogous triazole derivatives include differences in substituents on the triazole ring and the nature of the linked heterocycle (pyrimidine vs. pyridine). Below is a comparative analysis:

Compound Name Substituents (Triazole Position) Linked Heterocycle Molecular Formula Key Structural Features
Target Compound 5-(Butylsulfanyl), 4-(4-methoxyphenyl) Pyrimidine C₂₁H₂₄N₆O₂S₂ Methoxy (electron-donating), butylsulfanyl (hydrophobic), pyrimidine (N-rich scaffold)
4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine 5-(2-Fluorobenzylsulfanyl), 4-(4-methylphenyl) Pyridine C₂₂H₁₈FN₄S Fluorine (electron-withdrawing), methylphenyl (hydrophobic), pyridine (basic N-atom)
4-[5-(Benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine 5-(Benzylsulfanyl), 4-(4-methylphenyl) Pyridine C₂₁H₁₈N₄S Benzylsulfanyl (aromatic hydrophobic), methylphenyl (moderate lipophilicity)
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 5-(3-Chlorobenzylsulfanyl), 4-amino Pyridine C₁₄H₁₂ClN₅S Chlorine (electron-withdrawing), amino group (polar, enhances solubility)

Key Observations :

  • The butylsulfanyl chain offers greater hydrophobicity than benzylsulfanyl groups, which may improve membrane permeability but reduce aqueous solubility .
  • Pyrimidine’s dual nitrogen atoms (vs. pyridine’s single N) could enhance hydrogen-bonding interactions in biological targets .

Comparison of Yields :

  • Derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) often exhibit higher yields (85–90%) due to enhanced reactivity of halides .
  • Bulky substituents (e.g., butylsulfanyl) may reduce yields (estimated 70–75%) due to steric hindrance during alkylation .

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine in ) improve antimicrobial activity by enhancing electrophilic interactions with bacterial enzymes.
  • Methoxy groups (as in the target compound) may boost antioxidant activity via radical stabilization .
  • Butylsulfanyl chains could enhance lipophilicity, favoring anti-inflammatory effects through membrane interaction .

Biological Activity

2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The structure of this compound suggests diverse interactions with biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula of 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is C18H22N4OS2. The compound features a pyrimidine core substituted with a triazole ring and butylsulfanyl and methoxy groups, which enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC18H22N4OS2
Molecular Weight378.52 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine have shown effectiveness against various bacterial strains. For instance, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 2.14 µM against urease inhibitors .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The presence of the triazole moiety in the compound allows it to inhibit fungal cytochrome P450 enzymes, which are critical for fungal growth and survival. This mechanism suggests that the compound could be effective as an antifungal agent in clinical applications.

Anticancer Activity

The structural complexity of this compound also indicates potential anticancer activity. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The interaction of the triazole ring with cancer-related proteins may inhibit tumor growth and metastasis.

Enzyme Inhibition

Enzyme inhibition studies highlight the potential of 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes play significant roles in various physiological processes and disease mechanisms. Compounds with similar structures have demonstrated strong inhibitory effects on these enzymes, suggesting that this compound may also possess similar activities .

Case Studies

Case Study 1: Antimicrobial Screening
A series of synthesized compounds based on triazole derivatives were screened for antimicrobial activity against several bacterial strains. The results indicated that derivatives with butylsulfanyl groups exhibited enhanced activity compared to those without such substitutions. The most active compounds showed IC50 values significantly lower than standard antibiotics.

Case Study 2: Enzyme Inhibition
In a study evaluating enzyme inhibitors, several triazole derivatives were tested for their ability to inhibit urease and AChE. The results revealed that compounds with structural similarities to 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine had IC50 values indicating potent inhibitory effects, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Q & A

Q. What are the recommended synthetic routes for 2-({[5-(butylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:

Cyclization : Formation of the triazole ring via condensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol or DMF as solvents, 80–100°C) .

Sulfanylation : Introduction of the butylsulfanyl group using alkyl halides (e.g., 1-bromobutane) in the presence of a base (e.g., NaOH) and polar aprotic solvents like DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

  • Optimization Tips :
  • Use catalysts like Pd/C for coupling reactions to enhance efficiency .
  • Monitor reaction progress via TLC and adjust pH to prevent side reactions .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (sulfanyl-CH₂), δ 7.0–8.5 ppm (aromatic protons from pyrimidine and methoxyphenyl groups) .
  • ¹³C NMR : Signals for triazole carbons (~150 ppm) and methoxy groups (~55 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1650 cm⁻¹) and S–S (500–600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the butylsulfanyl group with shorter/longer alkyl chains (e.g., methyl, pentyl) or aromatic thiols to assess hydrophobicity effects .
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., CYP450 isoforms) or antifungal models (e.g., Candida albicans MIC assays) .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity trends .

Q. What computational methods are suitable for predicting the binding affinity of this compound to potential enzyme targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal lanosterol 14α-demethylase (CYP51). Focus on hydrogen bonding with triazole nitrogen and hydrophobic contacts with the butylsulfanyl chain .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories, evaluating RMSD and binding free energies (MM/PBSA) .

Q. How should researchers address contradictory data in bioactivity assays across different experimental models?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Replicate experiments in triplicate across independent labs .
  • Mechanistic Follow-Up : Use isothermal titration calorimetry (ITC) to validate target engagement if bioactivity discrepancies arise .

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